N-[2-(4-methylpiperazin-1-yl)-5-nitrophenyl]thiophene-2-carboxamide
Description
N-[2-(4-methylpiperazin-1-yl)-5-nitrophenyl]thiophene-2-carboxamide is an organic compound that belongs to the class of benzanilides. These compounds are characterized by the presence of an anilide group in which the carboxamide group is substituted with a benzene ring. The compound has a molecular formula of C16H18N4O3S and a molecular weight of 346.41 g/mol .
Properties
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)-5-nitrophenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-18-6-8-19(9-7-18)14-5-4-12(20(22)23)11-13(14)17-16(21)15-3-2-10-24-15/h2-5,10-11H,6-9H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDRPGVZDZHCTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(4-methylpiperazin-1-yl)-5-nitrophenyl]thiophene-2-carboxamide involves several steps. One common method includes the reaction of 4-chloro nitrobenzene with ethyl piperazine in the presence of anhydrous potassium carbonate and methanol as a solvent. This forms 1-ethyl-4-[4-nitrophenyl]piperazine, which is then treated with iron dust in the presence of hydrochloric acid and neutralized with sodium carbonate to form 4-[4-ethylpiperazine-1-yl]aniline. This intermediate is then reacted with N-chloroacetyl aryl amine in the presence of anhydrous potassium carbonate to form the final product .
Chemical Reactions Analysis
N-[2-(4-methylpiperazin-1-yl)-5-nitrophenyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrazine hydrate and iron chloride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various derivatives.
Condensation: The compound can participate in condensation reactions with aldehydes and ketones to form Schiff bases.
Common reagents used in these reactions include hydrazine hydrate, iron chloride, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-[2-(4-methylpiperazin-1-yl)-5-nitrophenyl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-[2-(4-methylpiperazin-1-yl)-5-nitrophenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
N-[2-(4-methylpiperazin-1-yl)-5-nitrophenyl]thiophene-2-carboxamide can be compared with other similar compounds, such as:
2-methyl-4-(4-methyl-1-piperazinyl)-5H-thieno[3,2-c][1,5]benzodiazepine: This compound also contains a piperazine ring and exhibits similar biological activities.
N-(4-(4-methyl-1-piperazinyl)phenyl)-2-thiophenecarboxamide: This compound has a similar structure but differs in the substitution pattern on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both nitro and thiophene groups, which contribute to its distinct chemical and biological properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
